2-Methoxy-6-(trifluoromethoxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8F3NO2 |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
2-methoxy-6-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H8F3NO2/c1-13-5-3-2-4-6(7(5)12)14-8(9,10)11/h2-4H,12H2,1H3 |
InChI Key |
KGZGRXLFOGQTLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC(F)(F)F)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 6 Trifluoromethoxy Aniline Systems
Electrophilic Aromatic Substitution Reactions
The reactivity of the aniline (B41778) ring towards electrophiles is governed by the combined electronic effects of the amine (-NH2), methoxy (B1213986) (-OCH3), and trifluoromethoxy (-OCF3) substituents. The amine and methoxy groups are powerful activating groups and ortho-, para-directors due to their ability to donate electron density to the ring via resonance. Conversely, the trifluoromethoxy group is strongly electron-withdrawing through a powerful inductive effect, making it a deactivating group and a meta-director.
In 2-Methoxy-6-(trifluoromethoxy)aniline, the positions are influenced as follows:
Position 3: Activated by the ortho-amine and para-methoxy groups. Deactivated by the meta-trifluoromethoxy group.
Position 4: Activated by the para-amine group. Deactivated by the meta-methoxy and ortho-trifluoromethoxy groups.
Position 5: Activated by the ortho-methoxy group. Deactivated by the meta-amine and para-trifluoromethoxy groups.
The powerful activating and directing effects of the amine and methoxy groups are expected to dominate, making the ring susceptible to electrophilic attack despite the presence of the deactivating -OCF3 group. The primary sites for electrophilic substitution would be the positions most activated by the -NH2 and -OCH3 groups and least deactivated by the -OCF3 group. Therefore, position 3 is the most likely site for substitution, being ortho to the strongly activating amine and para to the activating methoxy group.
Nucleophilic Reactions Involving the Amine Functionality
The lone pair of electrons on the nitrogen atom of the amine group in this compound imparts nucleophilic character. ucalgary.ca This allows it to participate in various nucleophilic substitution and addition reactions. The nucleophilicity of the aniline nitrogen is, however, modulated by the electronic effects of the ring substituents.
The electron-donating methoxy group at the ortho position increases the electron density on the nitrogen atom, enhancing its nucleophilicity. In contrast, the strongly electron-withdrawing trifluoromethoxy group, also at an ortho position, significantly reduces the electron density on the ring and, by extension, the availability of the nitrogen lone pair, thereby decreasing its nucleophilicity. The resonance effect of anilines, where the nitrogen lone pair is delocalized into the aromatic ring, also inherently reduces its availability compared to aliphatic amines. ucalgary.ca The net effect on the amine's reactivity is a balance of these competing influences. The amine can react with electrophiles such as alkyl halides in SN2 reactions to form secondary and tertiary amines. ucalgary.ca
Oxidation and Reduction Pathways of the Aniline Moiety
The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The electron-rich nature of the aromatic ring, enhanced by the amine and methoxy groups, makes it prone to oxidation. Potential oxidation products could include the corresponding nitroso, nitro, or azoxy compounds, and under stronger conditions, polymerization to form aniline blacks can occur.
Conversely, reduction of the aniline ring is a more challenging transformation that typically requires harsh conditions, such as high pressure and temperature with metal catalysts. The trifluoromethoxy group is generally stable to common reducing agents.
Reactivity of the Methoxy and Trifluoromethoxy Substituents
The methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups exhibit distinct reactivities. The methoxy group, an electron-donating substituent, is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield a phenol (B47542). In the context of nucleophilic aromatic substitution, the methoxy group is typically a poor leaving group. stackexchange.com
The trifluoromethoxy (-OCF3) group is known for its high stability and is generally unreactive under many conditions, which is a key reason for its incorporation into pharmacologically active molecules. researchgate.net Its strong electron-withdrawing nature is a result of the high electronegativity of the fluorine atoms. chemimpex.com This property enhances the metabolic stability of molecules containing this group.
Intramolecular Rearrangements and Migrations
Significant research has been conducted on the intramolecular rearrangement of N-(trifluoromethoxy)-N-aniline derivatives, which serves as a powerful method for the synthesis of ortho-trifluoromethoxylated anilines. nih.gov This process is a cornerstone for creating structures analogous to this compound.
OCF3-Migration Studies in N-(trifluoromethoxy)-N-aniline Derivatives
A widely studied reaction is the thermal rearrangement of N-aryl-N-(trifluoromethoxy)amines. nih.govnih.gov These precursors are synthesized by the O-trifluoromethylation of the corresponding N-aryl-N-hydroxylamines. nih.gov Upon heating, typically in a solvent like nitromethane, the N-(trifluoromethoxy)amine intermediate undergoes a rearrangement where the -OCF3 group migrates from the nitrogen atom to the ortho position of the aromatic ring, yielding an ortho-OCF3 aniline derivative. nih.govnih.gov
The facility of this migration is highly dependent on the electronic properties of the substituents on the aromatic ring. nih.gov
Electron-donating groups (like methyl) on the aniline ring facilitate the rearrangement, allowing it to proceed at lower temperatures (e.g., room temperature). nih.gov
Electron-withdrawing groups (like cyano or trifluoromethyl) hinder the reaction, requiring significantly higher temperatures (e.g., 140 °C) for the migration to occur. nih.gov In cases with very strong deactivation, the desired rearrangement may not happen at all. nih.gov
Mechanistic Probes for Radical versus Ionic Pathways
Experimental evidence suggests that the initial O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative to form the N-aryl-N-(trifluoromethoxy)amine intermediate is a radical process. semanticscholar.orgmdpi.com This step involves a single-electron transfer (SET) mechanism. nih.gov
In contrast, the subsequent OCF3-migration step is proposed to occur through an ionic mechanism. mdpi.comscispace.com This pathway involves the heterolytic cleavage of the N–OCF3 bond. researchgate.netscispace.com This cleavage is thermally induced and generates a short-lived, tight ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. nih.govscispace.com This is followed by a rapid recombination where the trifluoromethoxide attacks the ortho-position of the nitrenium ion, and subsequent tautomerization yields the final ortho-trifluoromethoxylated aniline product. nih.gov The formation of a benzoxazole (B165842) side product in certain cases, resulting from the intramolecular trapping of the nitrenium ion intermediate, provides strong support for this ionic pathway. nih.gov
Kinetics of Reactions Involving Substituted Anilines (e.g., Hydroxyl Radical Interactions)
The reactions of hydroxyl radicals (•OH) with aromatic compounds, including substituted anilines, are known to be rapid, often approaching diffusion-controlled limits. The primary mechanisms of these interactions involve either the electrophilic addition of the hydroxyl radical to the aromatic ring or the abstraction of a hydrogen atom, typically from the amino group.
Hydroxyl Radical Addition: The •OH radical adds to the carbon atoms of the aromatic ring, forming a hydroxycyclohexadienyl radical adduct. This is often the predominant pathway, especially for meta-substituted anilines. rsc.org
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the amino (-NH₂) group, resulting in the formation of an anilino radical. rsc.org
Computational studies on related compounds, such as 4-methyl aniline, have provided further insight into the kinetics of these reactions. For the reaction of 4-methyl aniline with hydroxyl radicals, the total rate coefficient has been calculated over a range of temperatures. mdpi.com These studies highlight that the addition of the hydroxyl radical to the aromatic ring is generally more favorable than hydrogen abstraction from the amino group. mdpi.com
The electronic properties of the substituents on the aniline ring play a crucial role in determining the reaction kinetics. For radical addition reactions, polar effects are highly important. A combination of an electrophilic radical, such as the hydroxyl radical, with a nucleophilic arene (the substituted aniline) typically results in higher reaction rates. beilstein-journals.org The electron-donating methoxy group (-OCH₃) and the electron-withdrawing trifluoromethoxy group (-OCF₃) in this compound will have opposing effects on the electron density of the aromatic ring, influencing the sites and rates of hydroxyl radical attack.
Kinetic data for the reactions of various substituted anilines and related aromatic compounds with hydroxyl radicals are presented below to provide a comparative context.
Interactive Table: Reaction Rate Constants of Substituted Anilines and Related Compounds with Hydroxyl Radicals
| Compound | Rate Constant (k) | Temperature (K) | Technique |
| 2,6-Dimethyl-aniline | 1.71 x 10¹⁰ M⁻¹s⁻¹ | Ambient | Fenton's reactions |
| 4-Methyl aniline | 2.04 x 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s | 300–2000 | Computational (TST/RRKM) |
| Aniline | (1.20 ± 0.24) x 10⁻¹⁰ cm³/s | Ambient | Experimental |
| 2-Methoxy-6-(trifluoromethyl)pyridine | (1.54 ± 0.21) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 ± 2 | Relative Rate Method |
Structural Elucidation and Advanced Spectroscopic Analysis
Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like 2-Methoxy-6-(trifluoromethoxy)aniline, obtaining a suitable single crystal would be the first critical step. This process typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.
Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. Analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom within the molecule.
For instance, in a study on the related compound, 2,6-dimethoxy-4-((2-nitrophenylimin)methyl)phenol, single-crystal X-ray diffraction provided conclusive evidence of its structure. nih.gov The analysis revealed that the compound crystallized with two structurally distinct molecules in the asymmetric unit, highlighting the sensitivity of this technique to subtle conformational differences. nih.gov For this compound, SC-XRD would be expected to provide key information, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles.
Torsion angles: The dihedral angles that define the conformation of the molecule, particularly the orientation of the methoxy (B1213986), trifluoromethoxy, and aniline (B41778) groups relative to the benzene (B151609) ring.
Planarity of the benzene ring: Confirmation of the aromatic ring's geometry.
Crystal system and space group: Fundamental parameters describing the symmetry of the crystal lattice.
The table below illustrates the type of crystallographic data that would be generated from an SC-XRD experiment. The data presented here is hypothetical for this compound and serves as an example of the expected output.
| Parameter | Hypothetical Value for this compound |
| Chemical Formula | C₈H₈F₃NO₂ |
| Formula Weight | 207.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 905.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.518 |
| R-factor | < 0.05 |
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing insights into the forces that govern crystal packing.
For this compound, Hirshfeld surface analysis would be performed on the data obtained from SC-XRD. The analysis generates a three-dimensional surface around the molecule, color-coded to show different types of intermolecular contacts. The associated two-dimensional fingerprint plots provide a quantitative breakdown of these interactions.
The following table summarizes the expected contributions of different intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar structures.
| Intermolecular Contact | Expected Contribution (%) |
| H···H | 30 - 40 |
| F···H | 20 - 30 |
| O···H | 15 - 25 |
| C···H | 5 - 10 |
| N···H | 3 - 7 |
| Other | < 5 |
Investigation of Tautomeric Equilibria in Related Structures (e.g., Phenol-Imine Tautomerism)
Tautomerism, the equilibrium between two or more interconverting structural isomers, is a phenomenon observed in many organic molecules. While this compound itself is not expected to exhibit significant tautomerism, the study of tautomeric equilibria in related structures, such as Schiff bases derived from anilines, provides valuable insights into the electronic effects of substituents.
For example, studies on N-salicylidene-p-X-aniline compounds have investigated the enol-imine to keto-amine tautomeric equilibrium. sigmaaldrich.com These studies often employ spectroscopic techniques like UV-Vis and fluorescence spectroscopy, along with computational methods, to determine the equilibrium constants and thermodynamic parameters of the tautomerization process. sigmaaldrich.com The position of the equilibrium is sensitive to the electronic nature of the substituents on the aniline ring.
While not directly applicable to the parent aniline, if this compound were used to synthesize a Schiff base, the electron-withdrawing nature of the trifluoromethoxy group and the electron-donating nature of the methoxy group would be expected to influence any potential tautomeric equilibria in the resulting molecule.
Conformational Analysis and Steric Effects of Substituents
The conformation of this compound, particularly the orientation of the substituents relative to the benzene ring and each other, is influenced by a combination of electronic and steric effects. The presence of two substituents in the ortho positions to the amine group introduces significant steric hindrance, which can impact the molecule's geometry and reactivity.
Computational methods, such as Density Functional Theory (DFT), are often employed to perform conformational analysis. These calculations can predict the most stable conformation of the molecule in the gas phase and in different solvents. The results of such analyses can be correlated with experimental data from spectroscopic techniques like NMR.
For 2,6-disubstituted anilines, the steric bulk of the substituents can force the amine group out of the plane of the benzene ring, which in turn affects its basicity and nucleophilicity. In the case of this compound, the size of the trifluoromethoxy group would be a key factor in determining the extent of this steric hindrance. A study on the synthesis of sterically congested 2,6-disubstituted anilines highlights the challenges and importance of understanding these steric effects. fishersci.com
The development of tyrosine kinase inhibitors has also provided insights into the steric and electronic effects of substituents on aniline derivatives. For example, the addition of a trifluoromethyl group to an aniline-based inhibitor was found to significantly improve its efficacy, in part by occupying a specific hydrophobic pocket in the target enzyme. wikipedia.org This demonstrates how the conformational preferences dictated by substituents can have profound effects on molecular interactions.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the electronic distribution within a molecule. These calculations aim to find the lowest energy conformation, known as the optimized geometry, which is essential for understanding the molecule's properties.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying aniline (B41778) derivatives due to its balance of accuracy and computational cost. pnu.ac.irresearchgate.net Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and the M06 suite of functionals are commonly employed for these types of molecular systems. pnu.ac.irnih.gov
The B3LYP functional is a hybrid functional that combines a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from DFT. It is widely used for geometry optimizations and frequency calculations of organic molecules. researchgate.netnih.gov For a molecule like 2-Methoxy-6-(trifluoromethoxy)aniline, a B3LYP calculation would be used to predict bond lengths, bond angles, and dihedral angles of the ground state geometry.
The M06 (Minnesota 2006) functionals are known for their good performance across a broad range of chemical applications, including non-covalent interactions, which could be relevant for potential intermolecular interactions of this compound. Comparing results from different functionals like B3LYP and M06 can provide a more robust understanding of the molecule's electronic structure.
The choice of a basis set is a critical step in any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is a compromise between desired accuracy and computational feasibility. umich.edu
For aniline derivatives, Pople-style basis sets such as 6-31G* or 6-311+G(d,p) are frequently used. pnu.ac.irpnu.ac.ir The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to allow for more flexibility in the orbital shapes, which is crucial for accurately describing bonding. Diffuse functions, denoted by a "+", are important for describing anions or systems with significant electron delocalization. researchgate.net
Correlation-consistent basis sets, such as Dunning's cc-pVDZ (correlation-consistent polarized valence double-zeta), offer a systematic way to approach the complete basis set limit. nih.gov Validation of the chosen basis set often involves comparing calculated properties with experimental data if available, or by checking for convergence of properties with increasingly larger basis sets. umich.edusci-hub.se
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies and shapes of these orbitals are key indicators of a molecule's reactivity and electronic properties. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for molecular stability. wikipedia.orgschrodinger.com A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org
For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing trifluoromethoxy group are expected to influence the energies of the frontier orbitals. The HOMO is likely to be localized on the aniline ring and the amino group, while the LUMO may have contributions from the aromatic system and the trifluoromethoxy group. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's stability and its potential for electronic transitions. schrodinger.com
Representative Data Table for FMO Analysis:
This table illustrates the type of data generated from FMO calculations for a hypothetical aniline derivative, calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.
| Parameter | Energy (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.92 |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These indices provide a quantitative framework for predicting the reactivity of a molecule.
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Chemical Hardness (η): Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Potential (μ): Calculated as μ = -(I + A) / 2. This indicates the escaping tendency of electrons.
Electrophilicity Index (ω): Calculated as ω = μ² / (2η). This index measures the propensity of a species to accept electrons.
These reactivity indices would be instrumental in comparing the reactivity of this compound with other related compounds.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements such as bonds, lone pairs, and core orbitals. wisc.edudntb.gov.ua This method is particularly useful for analyzing charge delocalization and hyperconjugative interactions. nih.govsphinxsai.com
Representative Data Table for NBO Analysis:
This table shows example results from an NBO analysis for a hypothetical substituted aniline, indicating the stabilization energy E(2) for significant donor-acceptor interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| n(N) | π(C1-C6) | 45.2 |
| n(O) | σ(C2-C1) | 5.8 |
| σ(C-H) | σ*(C-C) | 2.1 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying potential values.
For this compound, the MEP map would be characterized by distinct regions of positive, negative, and neutral potential. The nitrogen atom of the aniline group, with its lone pair of electrons, is expected to be a region of high negative potential (typically colored red or yellow), indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (colored blue), making them potential sites for hydrogen bonding.
The trifluoromethoxy group, being strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, would significantly influence the charge distribution across the aromatic ring. This would lead to a more positive potential on the ring compared to unsubstituted aniline. The oxygen atom of the methoxy group, with its lone pairs, would also contribute to the negative potential, though its effect might be modulated by the adjacent bulky and electron-withdrawing trifluoromethoxy group. In studies of similar molecules like 4-aminoaniline and 4-nitroaniline, the negative potential sites are indicative of the regions prone to electrophilic attack. tci-thaijo.org For instance, in 4-nitroaniline, the negative electrostatic potential is concentrated around the oxygen atoms of the nitro group. tci-thaijo.org
A hypothetical representation of the MEP for this compound would show a complex interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy and aniline groups, creating a nuanced reactivity profile.
Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., UV-Vis, IR)
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting spectroscopic properties such as UV-Vis and IR spectra. These predictions can then be correlated with experimental data to confirm the molecular structure and understand its electronic and vibrational characteristics.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. researchgate.netuctm.edu For this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands arising from π-π* and n-π* transitions within the benzene (B151609) ring and the substituents. The presence of the methoxy and trifluoromethoxy groups would likely cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to aniline. In a study on the difluoroalkylation of anilines, the formation of an electron-donor-acceptor (EDA) complex between an aniline derivative and a fluorinated reagent led to a significant bathochromic shift in the UV-Vis spectrum. acs.org
Infrared (IR) Spectroscopy: The theoretical IR spectrum can be calculated by computing the harmonic vibrational frequencies. These calculated frequencies are often scaled to better match experimental results. researchgate.net Key vibrational modes for this compound would include:
N-H stretching vibrations of the aniline group.
C-N stretching vibrations.
Aromatic C-H stretching and bending modes.
C-O stretching of the methoxy group.
C-F stretching vibrations of the trifluoromethoxy group, which are typically strong and found in a characteristic region of the spectrum.
Theoretical studies on similar molecules, such as 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, have shown excellent agreement between DFT-calculated and experimentally observed vibrational frequencies. researchgate.net
| Predicted Spectroscopic Properties | Methodology | Expected Observations |
| UV-Vis Absorption | TD-DFT | π-π* and n-π* transitions, with potential shifts due to substituents. |
| IR Vibrational Frequencies | DFT (e.g., B3LYP) | Characteristic peaks for N-H, C-N, aromatic C-H, C-O, and C-F bonds. |
Investigation of Nonlinear Optical (NLO) Properties from a Theoretical Perspective
Organic molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics. mq.edu.au Theoretical calculations can predict the NLO response of a molecule, primarily through the calculation of the first-order hyperpolarizability (β).
The NLO properties of aniline derivatives are influenced by the nature and position of substituent groups. mq.edu.aunih.gov Electron-donating groups (like -OCH3) and electron-accepting groups (like -OCF3) attached to a π-conjugated system can enhance the NLO response. In this compound, the methoxy group acts as a donor and the trifluoromethoxy group as an acceptor. This donor-acceptor arrangement across the benzene ring can lead to a significant intramolecular charge transfer, which is a key factor for a large β value.
Theoretical studies on substituted anilines have shown that the first-order hyperpolarizability increases with the strength of the donor and acceptor groups. mq.edu.au For example, a study on various substituted anilines found that the presence of a methoxy group at the 2-position can enhance the first-order hyperpolarizability. mq.edu.au The introduction of trifluoromethyl groups into chromophores has also been shown to influence their NLO properties. nih.govmdpi.com
| NLO Property | Computational Method | Influencing Factors |
| First-Order Hyperpolarizability (β) | DFT, MP2 | Donor-acceptor strength, intramolecular charge transfer, π-conjugation length. |
Solvent Effects Modeling (e.g., Integral Equation Formalism of the Polarizable Continuum Model, IEF-PCM)
The properties and reactivity of a molecule can be significantly affected by the solvent in which it is dissolved. The Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) is a widely used computational method to simulate these solvent effects. wikipedia.org This model treats the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects. wikipedia.orgyoutube.com
For this compound, IEF-PCM calculations could be used to predict how its properties, such as its electronic spectrum and thermodynamic stability, change in different solvents. The choice of solvent can influence the electronic transitions, leading to shifts in the UV-Vis absorption maxima. researchgate.net For instance, polar solvents would be expected to stabilize polar ground or excited states, affecting the energy of electronic transitions.
The IEF-PCM model is also crucial for accurately calculating thermodynamic properties in solution, such as the Gibbs free energy of solvation. pitt.edu This is essential for understanding reaction equilibria and kinetics in a solvent environment.
Thermodynamic Property Calculations (e.g., Gibbs Free Energy, Enthalpy)
Computational methods can provide valuable data on the thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy. These properties are crucial for understanding the stability and reactivity of a compound. DFT calculations are commonly employed to compute these thermodynamic parameters.
For this compound, theoretical calculations would provide insights into its formation energy and stability. The presence of the trifluoromethoxy group is known to increase the thermal and chemical resistance of a molecule. beilstein-journals.org The thermodynamic parameters for the adsorption of aniline on a surface have been successfully calculated using DFT, demonstrating the utility of this approach. aljest.net A study on the oxidation of substituted anilines also highlights the importance of thermodynamic parameters in understanding reaction mechanisms. nih.gov
| Thermodynamic Property | Computational Method | Significance |
| Enthalpy of Formation | DFT | Indicates the energy change upon formation of the molecule from its constituent elements. |
| Gibbs Free Energy | DFT | Determines the spontaneity of reactions involving the molecule. |
| Entropy | DFT | Measures the degree of disorder of the molecule. |
Applications in Advanced Chemical Synthesis As Intermediates and Building Blocks
Precursor in the Synthesis of Complex Organic Molecules
The aniline (B41778) moiety is a fundamental component in synthetic chemistry, acting as a precursor for a wide range of more complex structures. beilstein-journals.org 2-Methoxy-6-(trifluoromethoxy)aniline, with its distinct substituents, is utilized as a starting material for creating intricate organic molecules. The strategic placement of the methoxy (B1213986) and trifluoromethoxy groups influences the reactivity and properties of the resulting compounds. The incorporation of fluorine-containing groups like trifluoromethoxy is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity. sigmaaldrich.comnih.gov This makes fluorinated anilines, including this compound, sought-after precursors in the development of new bioactive compounds and functional materials. sigmaaldrich.com
The synthetic utility of anilines extends to their use as foundational structures for building larger, more elaborate molecules through various C-N and C-C bond-forming reactions. beilstein-journals.org The specific isomer, this compound, provides a unique platform for generating novel molecular frameworks that are of interest in pharmaceutical and materials science research.
Role in the Construction of Heterocyclic Systems (e.g., Schiff Bases, Benzoxazoles, Benzothiazoles)
The primary amine functionality of this compound makes it a key reactant in the synthesis of various heterocyclic compounds.
Schiff Bases: This aniline readily undergoes condensation reactions with a variety of aromatic aldehydes to form novel Schiff bases (imines). research-nexus.netresearchgate.netsmu.ac.za These reactions are a cornerstone of synthetic organic chemistry for creating compounds with a C=N double bond. sciensage.info A series of new Schiff bases has been synthesized by reacting 2-(trifluoromethoxy)aniline (B52511) with different aromatic aldehydes, demonstrating the versatility of this building block. research-nexus.netresearchgate.netsmu.ac.za These resulting Schiff base compounds have been characterized using various spectroscopic methods, and their potential applications are a subject of research. research-nexus.netresearchgate.net
Benzoxazoles and Benzothiazoles: Benzoxazoles and benzothiazoles are important classes of heterocyclic compounds with applications in medicinal chemistry and materials science. nih.govnih.gov The synthesis of these structures often involves the condensation of an ortho-substituted aniline with a suitable reaction partner. For instance, 2-substituted benzoxazoles can be synthesized from 2-aminophenols and various reagents. nih.govrsc.org While direct synthesis using this compound isn't explicitly detailed in the provided results, the general synthetic routes for benzoxazoles and benzothiazoles highlight the importance of substituted anilines as precursors. nih.govrsc.orgclockss.org The presence of the methoxy group ortho to the amine in this compound makes it a suitable candidate for cyclization reactions to form benzoxazole-type structures, analogous to how 2-aminophenols are used. nih.govnih.gov Similarly, sulfur-containing heterocycles like benzothiazoles are of significant interest in medicinal chemistry, and their synthesis often relies on aniline derivatives. nih.gov
The table below summarizes the types of heterocyclic systems that can be synthesized using aniline derivatives like this compound.
| Heterocyclic System | General Synthesis Method | Precursor |
| Schiff Bases | Condensation with aldehydes/ketones | Primary Amine (e.g., this compound) |
| Benzoxazoles | Condensation/cyclization with carboxylic acids or their derivatives | o-Aminophenol derivative |
| Benzothiazoles | Condensation/cyclization with sulfur-containing reagents | o-Aminothiophenol derivative |
Utilization in the Synthesis of Functional Organic Materials and Dyes
The unique electronic properties conferred by the trifluoromethoxy and methoxy groups make this compound a valuable building block for functional organic materials and dyes. The incorporation of fluorinated groups can enhance properties such as thermal stability and solubility in organic media, which are desirable for materials applications. sigmaaldrich.com
Aniline derivatives are important raw materials for the synthesis of dyes and organic pigments. mallakchemicals.com The specific substitution pattern on this compound can be used to tune the electronic and photophysical properties of the resulting chromophores. This allows for the rational design of new dyes with specific absorption and emission characteristics for various applications, including textiles, printing, and electronic displays.
Development of Chemically Tunable Scaffolds for Structure-Property Relationship Studies
This tunability is particularly valuable in medicinal chemistry for optimizing the biological activity and pharmacokinetic profile of a lead compound. For example, the trifluoromethoxy group is often used to enhance metabolic stability and cell permeability. By synthesizing a library of derivatives based on the this compound scaffold, researchers can systematically explore the impact of these modifications on a compound's performance.
Intermediate in Agrochemical and Pharmaceutical Synthesis (Chemical Aspects)
This compound is a key intermediate in the synthesis of active ingredients for both the agrochemical and pharmaceutical industries. google.com The presence of the trifluoromethoxy group is particularly significant, as fluorinated compounds represent a substantial portion of modern agrochemicals and pharmaceuticals. sigmaaldrich.com
In Agrochemicals: Aniline derivatives are precursors to a wide variety of herbicides and pesticides. The unique electronic and lipophilic properties imparted by the trifluoromethoxy group can lead to enhanced efficacy and selectivity in the resulting agrochemical products.
In Pharmaceuticals: This aniline serves as a building block for the synthesis of complex pharmaceutical compounds. mallakchemicals.com Its derivatives have been investigated for a range of therapeutic applications. For example, Schiff bases derived from a related compound, 2-(trifluoromethoxy)aniline, have shown potential antibacterial, antifungal, antimalarial, and anti-HIV properties. research-nexus.netresearchgate.netsmu.ac.za The development of new synthetic routes to access such fluorinated anilines and their subsequent conversion into heterocyclic systems like quinolines is an active area of research in medicinal chemistry. researchgate.net
The table below provides examples of how aniline derivatives are used in these industries.
| Industry | Application | Example of Chemical Transformation |
| Agrochemical | Synthesis of Herbicides/Pesticides | N-alkylation, acylation, or cyclization to form active heterocyclic cores. |
| Pharmaceutical | Synthesis of Active Pharmaceutical Ingredients (APIs) | Formation of Schiff bases, synthesis of benzoxazoles, or as a building block for more complex drug scaffolds. research-nexus.netnih.govmallakchemicals.com |
Future Research Perspectives and Emerging Methodologies
Development of Greener and More Sustainable Synthetic Routes
The synthesis of fluorinated aromatic compounds often involves harsh reagents and conditions. Future research will likely focus on developing more environmentally benign synthetic pathways for 2-Methoxy-6-(trifluoromethoxy)aniline and its analogs.
Key areas of development include:
Catalyst-Free Fluorination: Exploring methods that avoid heavy metals and expensive catalysts is a significant trend. Recent studies have shown the potential for visible-light-induced, transition-metal-free oxidative cleavage of C-CN, C-C(OH), and C-N bonds, which could be adapted for aniline (B41778) synthesis. researchgate.net
Benign C1 Sources: The use of carbon dioxide (CO2) or carbon disulfide (CS2) as environmentally friendly C1 sources is a promising avenue for creating carbamoyl (B1232498) and thiocarbamoyl fluorides, which are related to aniline derivatives. acs.orgnih.gov
Valorization of SF6: Sulfur hexafluoride (SF6), a potent greenhouse gas, is being investigated as a deoxyfluorination reagent. acs.orgnih.gov Developing this technology could provide a more sustainable source of fluorine for synthesizing compounds like this compound.
Photoinduced Synthesis: Photoinduced methods offer mild and sustainable alternatives for synthesizing fluorinated anilines. acs.org For instance, visible-light organophotocatalytic systems can be used for the difluoroalkylation of anilines under gentle conditions. acs.org
| Green Synthesis Approach | Key Features | Potential Application to this compound | Reference |
|---|---|---|---|
| Catalyst-Free Methods | Avoids heavy metals, reduces cost and toxicity. | Development of direct fluorination or amination steps without metal catalysts. | researchgate.net |
| Benign C1 Sources | Utilizes CO2 or CS2, reducing environmental impact. | Could be adapted for the synthesis of precursors to the target molecule. | acs.orgnih.gov |
| SF6 Valorization | Uses a potent greenhouse gas as a fluorine source. | A sustainable method for introducing the trifluoromethoxy group. | acs.orgnih.gov |
| Photoinduced Synthesis | Mild reaction conditions, high selectivity. | Applicable for various functionalization steps in the synthesis of the aniline. | acs.org |
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of the aniline core is crucial for creating derivatives with desired properties. Future research will explore novel catalytic systems to achieve this with high efficiency and selectivity.
C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying organic molecules without the need for pre-functionalized starting materials. nih.govacs.org For anilines, this is challenging due to the directing effects of the amino group. nih.govacs.org Novel palladium/S,O-ligand-based catalysts have shown high para-selectivity in the olefination of aniline derivatives, which could be extended to other positions and functional groups. nih.govacs.org
Ruthenium-Based Catalysts: Cyclometalated ruthenium complexes have proven effective for the methylation of anilines using methanol, a green solvent and reagent. rsc.org This type of catalyst could be adapted for other alkylations of this compound.
Biocatalysis: Enzymes offer unparalleled selectivity in C-H functionalization. acs.org The use of engineered enzymes, such as flavin-dependent halogenases, could enable highly specific modifications of the aniline ring that are difficult to achieve with traditional chemical catalysts. acs.org
Dual Catalysis Systems: Combining different types of catalysts, such as photoredox and copper catalysts, can enable novel transformations. acs.org Such systems could be employed for the introduction of various functional groups onto the aniline scaffold. acs.org
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational modeling can accelerate the discovery of new derivatives and reactions.
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the regioselectivity of functionalization reactions. This can help in designing experiments and choosing the right catalyst and conditions.
Designing Novel Catalysts: Computational screening of virtual libraries of ligands and catalysts can identify promising candidates for specific transformations. This approach can save significant time and resources compared to traditional experimental screening.
In Silico Drug Design: The properties of potential drug candidates based on the this compound scaffold can be predicted using computational methods. This includes modeling the binding of these molecules to biological targets, such as enzymes and receptors, to guide the synthesis of more potent and selective drugs. wikipedia.org
Integration with High-Throughput Screening for Chemical Discovery
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific activity. Integrating HTS with the synthesis of this compound derivatives can significantly accelerate the discovery of new functional molecules.
Automated Synthesis and Screening: The use of robotic platforms can automate both the synthesis of compound libraries and their subsequent screening. youtube.com This allows for the rapid exploration of a wide chemical space around the this compound core.
Miniaturization: Performing reactions and assays in miniaturized formats, such as microplates, reduces the consumption of reagents and solvents, making the process more sustainable and cost-effective.
Diverse Assay Formats: HTS can be applied to a wide range of assays, including biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., measuring cellular responses). This allows for the identification of compounds with diverse biological activities.
| Emerging Methodology | Description | Impact on this compound Research | Reference |
|---|---|---|---|
| Advanced C-H Functionalization | Directly modifying C-H bonds to add new functional groups. | Enables the creation of a wide range of derivatives with tailored properties. | nih.govacs.orgacs.org |
| Novel Catalytic Systems | Development of new catalysts (e.g., Ru-based, biocatalysts) for specific reactions. | Improves reaction efficiency, selectivity, and sustainability. | rsc.orgacs.org |
| Computational Modeling | Using computer simulations to predict chemical properties and reactivity. | Accelerates the design of new molecules and the optimization of reaction conditions. | wikipedia.org |
| High-Throughput Screening | Rapidly testing large numbers of compounds for a specific activity. | Facilitates the discovery of new drugs and materials based on the aniline scaffold. | youtube.com |
Q & A
Basic: What are common synthetic routes for preparing 2-Methoxy-6-(trifluoromethoxy)aniline, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via cross-coupling reactions or functional group transformations. For example:
- Suzuki-Miyaura Coupling : A palladium-catalyzed reaction using arylboronic esters and halogenated precursors under nitrogen. Reaction conditions (e.g., 110°C, 3 hours) and purification via silica gel chromatography are critical for high yields (~98%) .
- Thiocyanation : 4-(Trifluoromethoxy)aniline derivatives can react with potassium thiocyanate and bromine to form benzothiazole intermediates, achieving >90% yields .
Key Optimization Factors : Temperature control, catalyst loading (e.g., tetrakis(triphenylphosphine)palladium), and inert atmospheres (N₂) minimize side reactions.
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection is advised if vapor forms .
- Ventilation : Work in a fume hood to avoid inhalation.
- Emergency Measures : Immediate use of eye wash stations/safety showers for exposure. Store at 2–8°C in light-protected containers .
- Training : Mandatory chemical hazard awareness programs covering SDS interpretation and spill management .
Advanced: How do electronic effects of methoxy and trifluoromethoxy groups influence regioselectivity in metalation or substitution reactions?
Answer:
The trifluoromethoxy group (-OCF₃) is electron-withdrawing, directing electrophilic substitution to meta positions. Conversely, methoxy groups (-OCH₃) are electron-donating, favoring para/ortho sites. For example:
- Metalation : BOC-protected derivatives of trifluoromethoxy-anilines undergo metalation at oxygen-adjacent positions, while silyl-protected analogs show divergent regioselectivity .
- Substitution : Nucleophilic attacks on trifluoromethoxy-substituted rings are hindered at ortho positions due to steric and electronic effects, requiring tailored bases (e.g., K₂CO₃) .
Advanced: What analytical techniques are recommended for characterizing purity and structural integrity?
Answer:
- LCMS/HPLC : Retention time (e.g., 0.99 minutes) and m/z values (e.g., [M+H]⁺ = 307) confirm molecular weight and purity .
- Elemental Analysis : Validates composition (e.g., %As, F, C) for synthesized derivatives .
- ¹H/¹⁹F NMR : Resolves methoxy/trifluoromethoxy signals and detects impurities.
- X-ray Crystallography : Resolves steric clashes in derivatives (e.g., spirocyclic phosphazenes) .
Advanced: How can conflicting reactivity data (e.g., contradictory yields or byproducts) be resolved during optimization?
Answer:
- Controlled Replication : Repeat reactions with strict adherence to documented conditions (e.g., solvent ratios, catalyst batches).
- Byproduct Analysis : Use TLC or GC-MS to identify intermediates (e.g., dehalogenated species in cross-couplings) .
- Computational Modeling : DFT calculations predict thermodynamic favorability of pathways (e.g., competing ortho vs. para substitutions) .
- Parameter Screening : Systematically vary temperature, solvent polarity (e.g., toluene vs. THF), and stoichiometry to isolate optimal conditions .
Basic: What are the challenges in synthesizing regioisomers (e.g., 4- vs. 6-substituted derivatives)?
Answer:
- Steric Hindrance : Bulky substituents at the 6-position complicate coupling reactions, requiring longer reaction times .
- Protection Strategies : Amino groups must be protected (e.g., BOC or silyl groups) to prevent undesired side reactions during functionalization .
- Chromatographic Separation : Isomers with similar polarity (e.g., 2-methoxy vs. 4-trifluoromethoxy) require gradient elution (ethyl acetate/petroleum ether) .
Advanced: How is this compound utilized in medicinal chemistry (e.g., enzyme inhibitor design)?
Answer:
- Benzothiazole Synthesis : Serves as a precursor for riluzole analogs via thiocyanation, targeting neurodegenerative disease pathways .
- Pharmacophore Tuning : The trifluoromethoxy group enhances metabolic stability and membrane permeability in ABAD/17β-HSD10 inhibitors .
- Structure-Activity Studies : Modifications at the methoxy position (e.g., iodination) improve binding affinity to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
